molecular formula C11H12N2 B086329 4-(Pyrrolidin-1-YL)benzonitrile CAS No. 10282-30-1

4-(Pyrrolidin-1-YL)benzonitrile

Cat. No.: B086329
CAS No.: 10282-30-1
M. Wt: 172.23 g/mol
InChI Key: ZNMSYUCZLWETII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-YL)benzonitrile, also known as 4-PBN, is a synthetic chemical compound with a wide range of applications in laboratory research and industrial processes. It is a white, crystalline solid with a molecular weight of 208.3 g/mol and a melting point of 128-130°C. 4-PBN is a versatile compound that is used in a variety of ways, from synthesizing pharmaceuticals to studying biochemical and physiological effects.

Scientific Research Applications

  • Selective Androgen Receptor Modulators (SARMs)

    A study by Aikawa et al. (2017) identified 4-(pyrrolidin-1-yl)benzonitrile derivatives as effective SARMs, with anabolic effects on muscles and the central nervous system, but neutral effects on the prostate. They discovered a derivative, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, with ideal SARM profiles in assays and acceptable toxicological profiles (Aikawa et al., 2017).

  • Anticancer Activity and DNA Binding

    Bera et al. (2021) synthesized a tridentate NNN ligand, incorporating this compound, which exhibited potential anticancer activity against U937 human monocytic cells. This study also focused on DNA binding properties of the compound (Bera et al., 2021).

  • Twisted Intramolecular Charge Transfer

    Bohnwagner et al. (2016) researched 4-(1H-pyrrol-1-yl)benzonitrile (PBN), demonstrating its dual fluorescence in weakly polar environments due to intramolecular donor-acceptor interactions. This work provided insights into the photochemical reaction mechanism of PBN (Bohnwagner et al., 2016).

  • Inhibitors of Lysine Specific Demethylase 1

    Mould et al. (2017) developed 4-(pyrrolidin-3-yl)benzonitrile derivatives as reversible inhibitors of LSD1, a potential therapeutic target for acute myeloid leukemia. The most active compound in this series showed significant selectivity and potency (Mould et al., 2017).

  • Liquid Crystalline Behavior and Photophysical Properties

    Ahipa et al. (2014) synthesized luminescent benzonitriles with potential as mesogens, exhibiting liquid crystalline behavior and blue emission properties. This study highlighted their applications in materials science (Ahipa et al., 2014).

  • Platinum Group Metal Complexes

    Sairem et al. (2012) explored platinum group metal complexes involving 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile, contributing to the field of coordination chemistry (Sairem et al., 2012).

  • Prolylhydroxylase Domain-1 (PHD-1) Inhibitors

    Ahmed et al. (2017) developed 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of PHD-1 enzyme, which exhibited a novel binding mode. These inhibitors have implications in regulating hypoxia-inducible factors (Ahmed et al., 2017).

  • Synthesis of Small Molecule Anticancer Drugs

    Zhang et al. (2018) synthesized 4-(pyrrolidin-1-ylmethyl)benzaldehyde as an intermediate for small molecule anticancer drugs, highlighting its importance in pharmaceutical research (Zhang et al., 2018).

  • Metal(II) Complexes and Hydrogen Evolution Reaction (HER)

    Gao et al. (2014) synthesized metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, showing their electrocatalytic activity for HER from water (Gao et al., 2014).

Safety and Hazards

4-(Pyrrolidin-1-YL)benzonitrile is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Adequate ventilation is recommended when handling this compound, and contact with skin, eyes, or clothing should be avoided .

Future Directions

While specific future directions for 4-(Pyrrolidin-1-YL)benzonitrile are not mentioned in the retrieved documents, the pyrrolidine scaffold is of great interest in drug discovery . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . Therefore, it is likely that future research will continue to explore the potential of this compound and similar compounds in the development of new drugs.

Mechanism of Action

Target of Action

4-(Pyrrolidin-1-YL)benzonitrile is a compound that has been synthesized as a selective androgen receptor modulator (SARM) . The primary target of this compound is the androgen receptor , a type of nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

The compound interacts with its target, the androgen receptor, by binding to it. This binding event triggers a conformational change in the receptor, allowing it to translocate to the nucleus, bind to specific DNA sequences (androgen response elements), and regulate the transcription of target genes . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The activation of the androgen receptor by this compound influences several biochemical pathways. These pathways are primarily involved in male sexual differentiation, muscle mass development, bone density, and other physiological processes regulated by androgens .

Pharmacokinetics

The compound was synthesized with the aim of modifying the pharmacokinetic profile of previously reported pyrrolidine derivatives . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are areas of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action are related to its role as a selective androgen receptor modulator. By selectively modulating androgen receptor activity, this compound can potentially influence a variety of physiological processes, including muscle mass development, bone density maintenance, and male sexual differentiation .

Properties

IUPAC Name

4-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMSYUCZLWETII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406904
Record name 4-(1-pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10282-30-1
Record name 4-(1-pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Pyrrolidinyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 4-fluorobenzonitrile and pyrrolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To commercially available 4-chlorobenzonitrile 17 (5 g, 36 mmol) 12 ml of pyrrolidine were added and the reaction was heated at 100° C. for 24 hours in closed vessel. The reaction was evaporated and the residue was dissolved in AcOEt and washed with water and brine. The purification of the crude residue by chromatographic column using AcOEt 1/Petroleum ether 9 as eluant gave 1.68 g of a pale yellow solid. Yield=33% 1HNMR (DMSO, 200 MHz) δ 1.96 (4H, m), 3.28 (4H, m), 6.58 (2H, d, J=9 Hz), 7.51 (2H, d, J=9 Hz)
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-1-YL)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-1-YL)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Pyrrolidin-1-YL)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Pyrrolidin-1-YL)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Pyrrolidin-1-YL)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Pyrrolidin-1-YL)benzonitrile
Customer
Q & A

Q1: What is the significance of 4-(pyrrolidin-1-yl)benzonitrile in pharmaceutical research?

A1: this compound serves as a key structural motif in the development of novel selective androgen receptor modulators (SARMs) []. SARMs are of significant interest due to their potential to provide the beneficial effects of androgens, such as increased muscle mass and bone density, without the unwanted side effects often associated with traditional androgen therapy.

Q2: How does the structure of this compound derivatives relate to their activity as SARMs?

A2: The research article "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives" [] specifically investigates the impact of modifications to the this compound structure on SARM activity. By systematically altering substituents on this core structure, researchers can gain insights into structure-activity relationships. This information is crucial for optimizing the design of novel SARMs with improved potency, selectivity, and potentially reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.